Argiotoxin-636 Exhibits 62-Fold Higher Potency at NMDA Receptors Compared to Philanthotoxin-343
In Xenopus oocytes expressing NMDAR1, Argiotoxin-636 demonstrates markedly superior potency against NMDA-induced currents compared to the wasp toxin analog philanthotoxin-343 (PhTX-343) [1].
| Evidence Dimension | NMDA receptor antagonism potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.04 μM |
| Comparator Or Baseline | PhTX-343: IC50 = 2.5 μM |
| Quantified Difference | 62.5-fold higher potency for ArgTX-636 |
| Conditions | Xenopus oocytes expressing NMDAR1; 33 μM NMDA; two-electrode voltage-clamp |
Why This Matters
This >60-fold potency differential dictates that ArgTX-636, not PhTX-343, must be selected for experiments requiring robust NMDA receptor blockade at low micromolar concentrations.
- [1] Brackley, P. T., Bell, D. R., Choi, S. K., Nakanishi, K., & Usherwood, P. N. (1993). Selective antagonism of native and cloned kainate and NMDA receptors by polyamine-containing toxins. *Journal of Pharmacology and Experimental Therapeutics*, 266(3), 1573-1580. View Source
